molecular formula C24H25N5O2S B2813515 1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1207055-75-1

1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2813515
CAS RN: 1207055-75-1
M. Wt: 447.56
InChI Key: ASLJHNXGSVSMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-oxo-3-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related heterocyclic compounds involves multiple steps, including heterocyclization, nucleophilic displacement, and cyclocondensation processes. These methods are crucial for creating derivatives with potential therapeutic applications. The synthesized compounds are characterized using various spectroscopic and analytical techniques to confirm their structures (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).

Antimicrobial Evaluation

Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibit mild activities, suggesting their potential as antimicrobial agents. The synthesis involves reaction with hydrazonoyl halides and triethylamine, with the structure confirmed via spectral data and quantum chemistry calculations (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

Antiviral and Antitumor Activities

The synthesis of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and their regioselective alkylation have been explored. This work aims at evaluating their antiviral and antitumor activities, with some compounds showing moderate activities in these areas. This research highlights the potential of such compounds in the development of new therapeutic agents (Islam, Ashida, & Nagamatsu, 2008).

Gastric Antisecretory Activity

Some derivatives have been evaluated for gastric antisecretory activity in comparison to standard treatments like cimetidine. The synthesis of these compounds from aminothiopheneesters and their evaluation suggest potential applications in treating gastric conditions (Sugiyama, Sakamoto, Tabata, Endo, Ito, Kobayashi, & Fukumi, 1989).

properties

IUPAC Name

12-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-2-13-28-23(31)22-19(12-16-32-22)29-20(25-26-24(28)29)8-9-21(30)27-14-10-18(11-15-27)17-6-4-3-5-7-17/h3-7,10,12,16H,2,8-9,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLJHNXGSVSMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC(=CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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